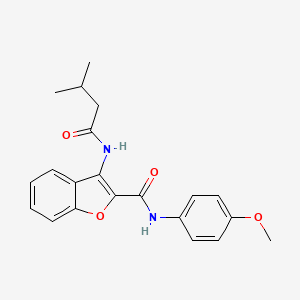
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamides, the class of compounds to which the given compound belongs, has been extensively studied . The sulfonamide motif is well-known in medicinal chemistry and has been used as an activating group, protecting group, leaving group, and as a molecular scaffold . The use of 4-nitrophenyl benzylsulfonate as a starting material enables the synthesis of a large range of sulfonamides at room temperature from a wide range of aliphatic, linear, and cyclic amines, anilines, and N-methylanilines .Chemical Reactions Analysis
Sulfonamides, including the given compound, exhibit a fascinating reactivity profile . They are known for their resistance to hydrolysis while being transition-state mimetics of the peptide bond .Applications De Recherche Scientifique
Proton Exchange Membranes for Fuel Cells
Research has demonstrated the utility of sulfonated polymers in the development of proton exchange membranes (PEMs) for fuel cells. A study by Kim et al. (2008) on comb-shaped poly(arylene ether sulfone)s, which can be related to the structural motifs in N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)propane-1-sulfonamide, showed that these polymers exhibit high proton conductivity, making them suitable for fuel cell applications. The study highlighted the synthesis of a new sulfonated side-chain grafting unit and its incorporation into poly(arylene ether sulfone) to enhance membrane properties such as water uptake and thermal stability (Kim, Robertson, & Guiver, 2008).
Antimicrobial Agents
Fadda et al. (2016) explored the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, showcasing the potential of sulfonamide derivatives as antimicrobial agents. While the specific compound this compound was not directly studied, the research on sulfonamide derivatives provides insight into the broader applications of such compounds in designing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Synthesis and Characterization of Sulfonamides
Baskin and Wang (2002) developed a mild and convenient synthesis method for various alkyl and aryl sulfinic acid salts and sulfonamides from corresponding halides. This study underlines the importance of sulfonamides in synthetic chemistry and their diverse applications, further demonstrating the relevance of this compound in research (Baskin & Wang, 2002).
Catalysis and Chemical Transformations
Han (2010) investigated the cross-coupling of 3-bromopyridine and sulfonamides, catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione. This work highlights the role of sulfonamides in facilitating chemical transformations, potentially opening avenues for further exploration of this compound in synthetic methodologies (Han, 2010).
Material Science and Polymer Research
Matsumoto, Higashihara, and Ueda (2009) presented the synthesis of new locally and densely sulfonated poly(ether sulfone)s for potential application in fuel cells. This research underscores the importance of sulfonated compounds in developing high-performance materials for energy applications. Although the study does not specifically address this compound, it exemplifies the broader relevance of sulfonated materials in scientific research (Matsumoto, Higashihara, & Ueda, 2009).
Propriétés
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-10-22(19,20)16-12-7-8-13(14(11-12)21-2)17-9-5-4-6-15(17)18/h7-8,11,16H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXSEQPKXAKREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2664538.png)
![1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2664541.png)
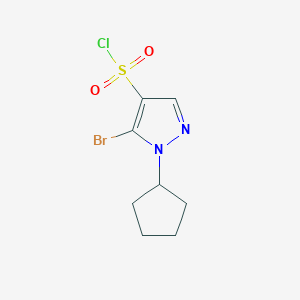
![2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2664543.png)
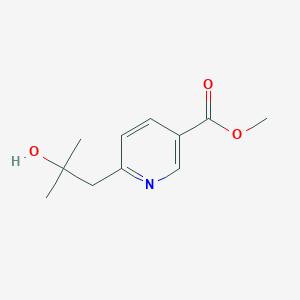
![4-(2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2664546.png)
![2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2664547.png)
![Methyl 5-(((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2664548.png)

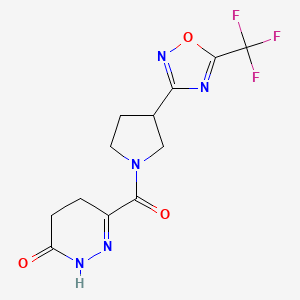
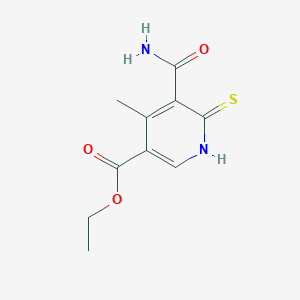
![4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol](/img/structure/B2664559.png)
